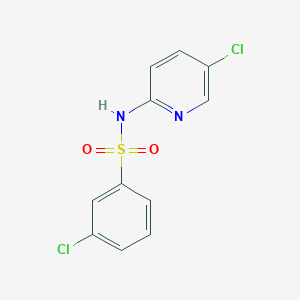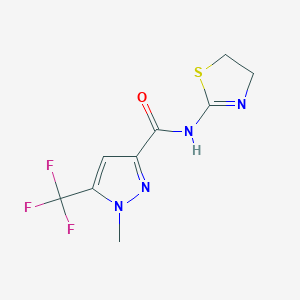![molecular formula C23H21ClN8S B10961636 4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961636.png)
4-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazole ring, and a triazole ring, among other features. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the core pyrazole and triazole rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations would be essential to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The presence of the chlorobenzyl group allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-OL: This compound shares a similar pyrazole ring structure but differs in its overall molecular composition.
1-(4-CHLOROBENZYL)-4-(4-CYCLOPENTYL-1-PIPERAZINYL)-1H-PYRAZOLO(3,4-D)PYRIMIDINE: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 4-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN8S |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21ClN8S/c1-13-20-18(9-19(15-5-6-15)26-22(20)30(2)29-13)21-27-28-23(33)32(21)17-10-25-31(12-17)11-14-3-7-16(24)8-4-14/h3-4,7-10,12,15H,5-6,11H2,1-2H3,(H,28,33) |
InChI Key |
WAQYTQBPQIKGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C4=NNC(=S)N4C5=CN(N=C5)CC6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961557.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10961558.png)
![13-(difluoromethyl)-4-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961565.png)
![3,6-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961572.png)
![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961589.png)

![3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10961599.png)
![2-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10961603.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10961614.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961617.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961622.png)

![2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10961632.png)

